molecular formula C18H16N6O3S2 B2773728 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-45-8

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2773728
CAS No.: 1115976-45-8
M. Wt: 428.49
InChI Key: ZDWAGSDBIVZZHC-UHFFFAOYSA-N
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Description

2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-27-12-4-2-3-11(7-12)8-24-16(26)15-13(5-6-28-15)21-18(24)29-9-14(25)22-17-19-10-20-23-17/h2-7,10H,8-9H2,1H3,(H2,19,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWAGSDBIVZZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various functional groups that may contribute to its biological activity. The presence of the methoxyphenyl and triazole groups enhances its potential interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that derivatives of pyrimidine and thieno[3,2-d]pyrimidine exhibit significant antimicrobial , antiviral , and anticancer activities. The specific compound has not been extensively studied; however, related compounds have shown promising results.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of similar compounds:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pyrimidine Derivative AStaphylococcus aureus66 µM
Thieno[3,2-d]pyrimidine BEscherichia coli75 µg/mL
Methoxyphenyl Compound CCandida albicans50 µg/mL

These results suggest that modifications in the chemical structure can lead to varying degrees of antimicrobial efficacy.

The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to inhibit key enzymes or disrupt cellular processes. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of DNA or RNA polymerases, which are crucial for microbial replication.
  • Receptor Binding : The triazole moiety may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

A notable study investigated a related thieno[3,2-d]pyrimidine compound that demonstrated potent activity against Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth through interference with cell wall synthesis and protein production.

Another study focused on pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents : The presence of electron-donating groups (like methoxy) enhances antimicrobial activity.
  • Core Structure : Modifications to the thieno[3,2-d]pyrimidine core can lead to improved binding affinity to target enzymes.

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.
  • Analog Synthesis : To develop more potent derivatives based on SAR findings.

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